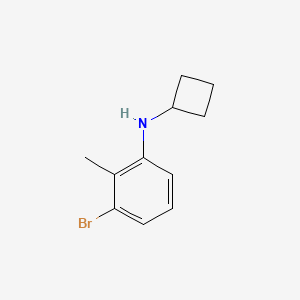

3-bromo-N-cyclobutyl-2-methylaniline

Description

3-Bromo-N-cyclobutyl-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a cyclobutyl group attached to the nitrogen atom. The cyclobutyl substituent introduces steric strain due to its four-membered ring structure, which may influence reactivity, solubility, and molecular conformation compared to less strained analogs .

Key structural attributes:

- Bromine substituent: Enhances electrophilic substitution resistance and alters electronic properties via inductive effects.

- N-Cyclobutyl group: A strained alicyclic amine that may impact hydrogen-bonding capacity and molecular packing.

Properties

IUPAC Name |

3-bromo-N-cyclobutyl-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-10(12)6-3-7-11(8)13-9-4-2-5-9/h3,6-7,9,13H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUPQGUIQDUTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclobutyl-2-methylaniline typically involves the bromination of N-cyclobutyl-2-methylaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amine derivatives.

Scientific Research Applications

3-bromo-N-cyclobutyl-2-methylaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Bromoaniline Derivatives

*Calculated based on formula C₁₁H₁₃BrN.

†Data from DFT studies on analogs in .

Key Observations :

- Steric Effects : The N-cyclobutyl group in the target compound introduces greater steric hindrance compared to unsubstituted 3-bromo-2-methylaniline or planar amide-linked analogs . This may reduce crystallization propensity or alter reaction kinetics.

- Electronic Properties : Thiophene-imine derivatives (e.g., 3b) exhibit lower HOMO-LUMO gaps (~3.5 eV) due to extended conjugation, whereas the cyclobutyl group’s electron-donating nature might raise the HOMO energy in this compound, enhancing nucleophilicity .

- Hydrogen Bonding : Unlike the hydrogen-bonded dimers observed in N-(3-bromo-2-methylphenyl) carboxamide derivatives , the cyclobutyl group may limit intermolecular interactions, favoring hydrophobic packing.

Physicochemical Properties

- Melting Point : The parent compound 3-bromo-2-methylaniline melts at 253–255°C . Introducing the cyclobutyl group may lower the melting point due to disrupted packing.

- Solubility : Increased hydrophobicity from the cyclobutyl group could reduce aqueous solubility compared to carboxamide derivatives .

Computational Insights

Density functional theory (DFT) studies on related compounds (e.g., ) reveal:

- Frontier Molecular Orbitals (FMOs) : Electron-withdrawing groups (e.g., Br) lower LUMO energies, facilitating electrophilic attacks.

- Reactivity Descriptors : For analogs in , ionization energy (I) and electron affinity (A) correlate with substituent electronic effects. The cyclobutyl group’s inductive effects may modulate these parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.